

Pentyl valerate chemical properties and structure

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Compound of Interest

Compound Name: Pentyl valerate

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An In-depth Technical Guide to **Pentyl Valerate**: Chemical Properties and Structure

Introduction

Pentyl valerate (also known as pentyl pentanoate or amyl valerate) is an organic ester with a characteristic fruity aroma, often compared to apples and pineapples.[1][2] This property makes it a valuable compound in the food and fragrance industries, where it is used as a flavoring agent and scent component.[3][4] Beyond its organoleptic properties, understanding its chemical structure and physicochemical characteristics is crucial for its synthesis, analysis, and potential applications in various scientific fields. This document provides a detailed overview of the chemical properties, structure, and relevant experimental protocols for **pentyl valerate**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure

Pentyl valerate is the ester formed from the condensation of valeric acid (pentanoic acid) and 1-pentanol.[1] Its structure consists of a ten-carbon backbone, featuring a central ester functional group that connects a pentyl group and a valeryl group.[5]

- IUPAC Name: pentyl pentanoate[6][7]
- Synonyms: Amyl valerate, Pentyl pentanoate, Valeric acid pentyl ester, n-**Pentyl valerate**[6][7]

- Functional Group: Ester[5]
- SMILES:CCCCCOC(=O)CCCC[5][6][8]
- InChI Key:FGPPDYNPZTUNIU-UHFFFAOYSA-N[5][6][9]

Figure 1: Chemical structure of **pentyl valerate**.

Physicochemical Properties

The physical and chemical properties of **pentyl valerate** are summarized in the table below. These properties are essential for predicting its behavior in various solvents and under different experimental conditions.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₂₀ O ₂	[8][9][10]
Molecular Weight	172.27 g/mol	[6][8][9]
Appearance	Colorless to almost colorless clear liquid	
Boiling Point	201-203 °C	[5][10][11]
Melting Point	-78.8 °C	[10]
Density	0.865 g/mL at 20 °C	[5][10][11]
Flash Point	81 °C (177.8 °F) - closed cup	[5][10]
Vapor Pressure	0.233 mmHg at 25 °C	[10]
Refractive Index	n _{20/D} 1.417	[5][10][11]
Solubility	Practically insoluble in water	[2][3]
LogP	3.71	[9]

Experimental Protocols

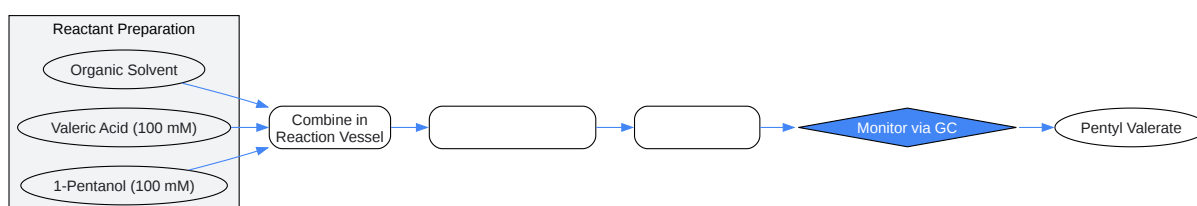
Synthesis

Biocatalytic Synthesis via Enzymatic Esterification

A green and highly selective method for synthesizing **pentyl valerate** involves enzymatic catalysis using lipase.[1] This approach is preferred for producing "natural" flavor esters.[1]

Methodology:

- **Reactant Preparation:** A reaction mixture is prepared in a 250 mL glass stoppered flask, consisting of 20 mL of an organic solvent (e.g., cyclohexane) containing 100 mM of 1-pentanol and 100 mM of valeric acid.[1][12]
- **Enzyme Addition:** *Candida rugosa* lipase (CRL), often immobilized in microemulsion-based organogels, is added to the reaction mixture to initiate the esterification.[1]
- **Incubation:** The flask is placed on an orbital shaker and incubated at 37°C with agitation at 150 rpm.[1]
- **Monitoring:** The reaction progress is monitored periodically by withdrawing small aliquots for analysis.[1]



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Figure 2: Workflow for biocatalytic synthesis of **pentyl valerate**.

Analytical Procedures

Gas Chromatography (GC)

GC is a standard method for analyzing the purity of **pentyl valerate** and monitoring its synthesis.[\[1\]](#)

Methodology:

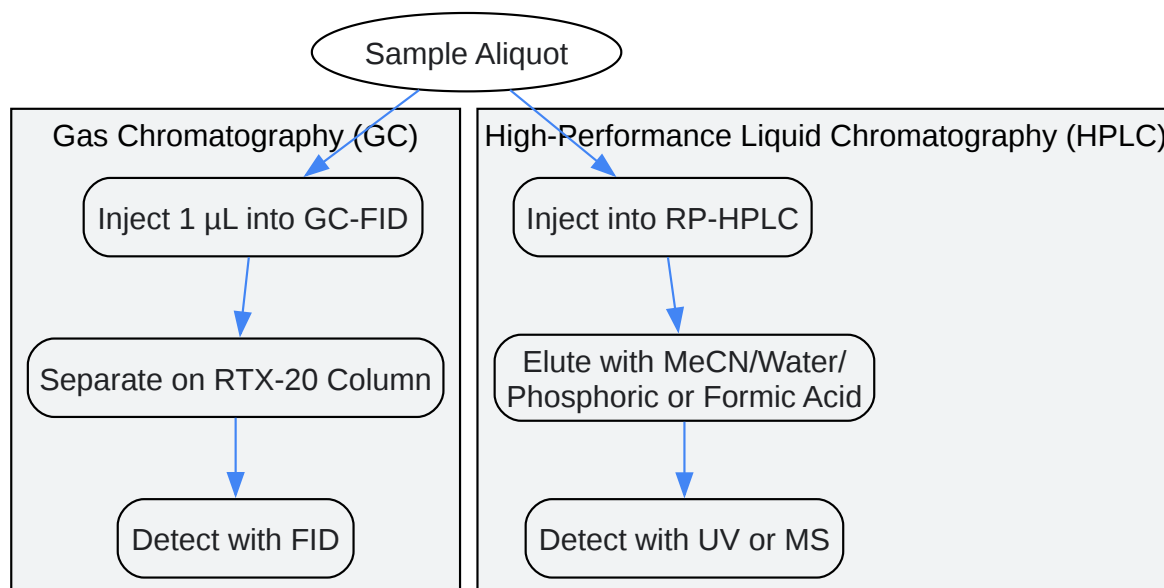
- Sample Preparation: A 100 μL sample is withdrawn from the reaction mixture.[\[1\]](#)
- Injection: 1 μL of the sample is injected into the gas chromatograph.[\[1\]](#)
- Instrumentation: A Perkin Elmer Clarus 500 (or equivalent) equipped with a flame ionization detector (FID) is used.[\[1\]](#)
- Column: Separation is achieved using an RTX-20 (crossband 80% dimethyl-20% diphenyl polysiloxane) capillary column (30 m, 0.32 mm ID, 1 μm df).[\[1\]](#)
- Carrier Gas: Nitrogen is used as the carrier gas.[\[1\]](#)

High-Performance Liquid Chromatography (HPLC)

HPLC provides an alternative method for the analysis of **pentyl valerate**.[\[9\]](#)

Methodology:

- Method: A reverse-phase (RP) HPLC method is employed.[\[9\]](#)
- Mobile Phase: The mobile phase consists of a mixture of acetonitrile (MeCN), water, and phosphoric acid.[\[9\]](#)
- MS-Compatibility: For applications compatible with mass spectrometry (MS), phosphoric acid should be substituted with formic acid in the mobile phase.[\[9\]](#)
- UPLC Applications: For faster UPLC applications, columns with smaller (3 μm) particles are available.[\[9\]](#)



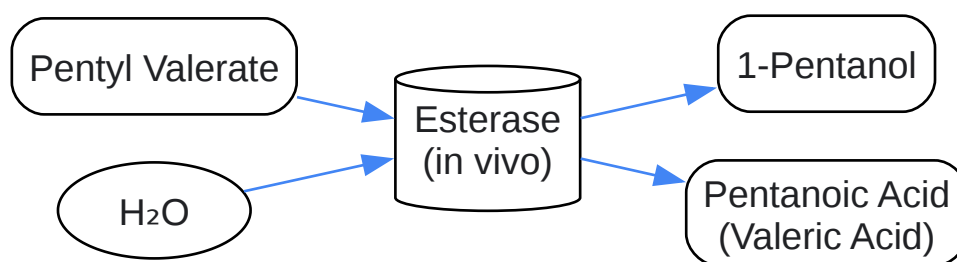
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Figure 3: General analytical workflows for **pentyl valerate**.

Biological Context and Activity

The primary biological relevance of **pentyl valerate** stems from its use as a food additive and its subsequent metabolism.^{[3][4]} In the human body, esters like **pentyl valerate** can be hydrolyzed by esterase enzymes, particularly in the gut, to yield their constituent alcohol and carboxylic acid.^[3]

Hydrolysis Reaction: The hydrolysis of **pentyl valerate** produces 1-pentanol and pentanoic acid (valeric acid).^[3] Valeric acid is a short-chain fatty acid that is also a minor product of the gut microbiome.^[4] The restoration of valeric acid levels in the gut has been suggested as a potential mechanism for controlling *Clostridioides difficile* infections following fecal microbiota transplants.^[4]



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Figure 4: In vivo hydrolysis of **pentyl valerate**.

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